molecular formula C14H17N3OS B3008753 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-methylphenyl)-4-[(tetrahydro-2-furanyl)methyl]- CAS No. 1210109-69-5

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-methylphenyl)-4-[(tetrahydro-2-furanyl)methyl]-

Cat. No.: B3008753
CAS No.: 1210109-69-5
M. Wt: 275.37
InChI Key: XYBWOYKSOCJSAD-UHFFFAOYSA-N
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Description

The compound 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-(4-methylphenyl)-4-[(tetrahydro-2-furanyl)methyl]- is a triazole-3-thione derivative characterized by:

  • Position 5: A 4-methylphenyl group (aromatic substituent).

This structural framework is associated with diverse biological activities, including anticonvulsant, antimicrobial, and enzyme inhibitory properties, as observed in related compounds .

Properties

IUPAC Name

3-(4-methylphenyl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-10-4-6-11(7-5-10)13-15-16-14(19)17(13)9-12-3-2-8-18-12/h4-7,12H,2-3,8-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYBWOYKSOCJSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3H-1,2,4-triazole-3-thione, 2,4-dihydro-5-(4-methylphenyl)-4-[(tetrahydro-2-furanyl)methyl]- is a member of the triazole family, which has garnered significant interest due to its diverse biological activities. Triazoles are five-membered heterocyclic compounds that exhibit a wide range of pharmacological properties including antibacterial, antifungal, anticancer, and anticonvulsant activities. This article reviews the biological activity of this specific triazole derivative based on recent research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C15H18N4S\text{C}_{15}\text{H}_{18}\text{N}_4\text{S}

This compound features a triazole ring substituted with various functional groups that contribute to its biological activity. The synthesis typically involves the reaction of thiosemicarbazides with appropriate aldehydes or ketones under alkaline conditions to yield the desired triazole derivatives.

Antimicrobial Activity

Numerous studies have demonstrated that triazole derivatives possess significant antimicrobial properties. For instance:

  • Antibacterial Activity : The compound has shown potent activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ceftriaxone .
  • Antifungal Activity : The triazole moiety is particularly effective against fungal pathogens due to its mechanism of inhibiting ergosterol biosynthesis, which is critical for fungal cell membrane integrity .

Anticancer Activity

Research indicates that triazole derivatives can inhibit the proliferation of cancer cells. For example:

  • A series of 1,2,4-triazole derivatives were evaluated against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). Certain compounds demonstrated significant cytotoxic effects, suggesting potential as anticancer agents .

Anticonvulsant Activity

The anticonvulsant properties of triazole derivatives have also been explored. Compounds similar to the one were tested using the maximal electroshock (MES) test and showed promising results in reducing seizure activity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialMIC values comparable to ceftriaxone
AntifungalInhibition of ergosterol biosynthesis
AnticancerSignificant cytotoxicity against MCF-7 and Bel-7402
AnticonvulsantEffective in MES test for seizure reduction

The biological activities of 3H-1,2,4-triazole derivatives can often be attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Some studies have highlighted their role as inhibitors of metallo-beta-lactamases (MBLs), which are enzymes that confer antibiotic resistance in bacteria . The binding interactions within the active site of these enzymes suggest a potential pathway for combating resistant bacterial strains.
  • Cellular Interaction : The interaction with gamma-amino butyric acid aminotransferase (GABA-AT) has been implicated in anticonvulsant activity through docking studies that reveal favorable binding interactions .

Scientific Research Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their potential anticancer properties. Research indicates that compounds similar to 3H-1,2,4-triazole-3-thione exhibit significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that substituted triazoles can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .

Anticonvulsant Properties

The anticonvulsant activity of related triazole compounds has been documented. For example, a study on a similar compound demonstrated its effectiveness in protecting against seizures induced by maximal electroshock in mice. The mechanism involves modulation of voltage-gated sodium channels . This suggests that the compound may have therapeutic potential for epilepsy and other seizure disorders.

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. Compounds derived from 1,2,4-triazole-3-thione have shown efficacy against a range of microorganisms, including bacteria and fungi. For instance, certain derivatives demonstrated comparable activity to established antibiotics like streptomycin . This positions triazoles as promising candidates in the development of new antimicrobial agents.

Antiviral Activity

Recent studies have highlighted the antiviral potential of triazole derivatives against viruses such as herpes simplex virus. The incorporation of specific substituents in the triazole structure has been shown to enhance antiviral efficacy and selectivity . This opens avenues for further exploration in antiviral drug development.

Fungicides

Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. The mechanism often involves disrupting the synthesis of ergosterol, a critical component of fungal cell membranes. Compounds similar to 3H-1,2,4-triazole-3-thione have been evaluated for their effectiveness against various plant pathogens .

Plant Growth Regulators

Certain triazole derivatives are being investigated for their role as plant growth regulators. They can influence plant metabolism and growth patterns, potentially enhancing crop yields and resilience against environmental stressors .

Tautomeric Discrimination

A novel analytical approach has been developed for discriminating between different tautomeric forms of triazole compounds using high-resolution mass spectrometry. This method allows for sensitive detection and characterization of 1,2,4-triazole-3-thione and its thiol tautomers . Such techniques are crucial for understanding the chemical behavior and stability of these compounds in various environments.

Case Study 1: Anticancer Studies

A series of 1,2,4-triazole derivatives were synthesized and evaluated for their anticancer activity against several cell lines. The results indicated that specific modifications to the triazole ring significantly enhanced cytotoxicity compared to unmodified compounds. These findings support the hypothesis that structural diversity within this class can lead to improved therapeutic agents .

Case Study 2: Antimicrobial Efficacy

In a comparative study assessing the antimicrobial activity of various triazole derivatives, those containing specific aryl groups exhibited superior efficacy against resistant strains of bacteria. The study highlighted the importance of chemical structure in determining biological activity and provided a framework for designing new antimicrobial agents based on triazole scaffolds .

Comparison with Similar Compounds

Anticonvulsant Derivatives

TP-10 (5-(3-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-thione):

  • Key Differences : TP-10 has a 3-chlorophenyl group at position 5, while the target compound substitutes this with a THF-methyl group.
  • Activity : TP-10 exhibits potent anticonvulsant activity by modulating voltage-gated sodium channels and shows permeability through the blood-brain barrier (BBB) .

TP-315 (5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione):

  • Key Differences : A hexyl chain at position 4 increases hydrophobicity.
  • Activity : TP-315’s long alkyl chain improves lipid solubility but may reduce metabolic stability. The target compound’s THF-methyl group balances hydrophilicity and steric effects, possibly reducing neurotoxicity risks .

Antimicrobial and Anti-Inflammatory Derivatives

Eremina desertorum Snail Mucus Compound (3H-1,2,4-Triazole-3-thione, 4,5-dihydro-4,5-diphenyl):

  • Key Differences : A diphenyl substitution at positions 4 and 5 confers high hydrophobicity.
  • Activity : Demonstrates antimicrobial and anti-inflammatory effects by upregulating TGF-β1 and VEGF gene expression .
  • Hypothesis : The target compound’s THF-methyl group may reduce cytotoxicity compared to diphenyl substituents, while retaining antimicrobial activity through alternative mechanisms .

4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (6c) :

  • Spectral Data : IR (C=S stretch at 1228 cm⁻¹) and ¹H-NMR (δ 9.79 ppm for NH) differ from the target compound due to substituent electronic effects .

Enzyme Inhibitors

Compound IIIA (4-amino-2,4-dihydro-5-(2-methylphenyl)-3H-1,2,4-triazole-3-thione):

  • Key Differences: A 2-methylphenyl group at position 5 and an amino group at position 4.
  • Activity : Binds to the dizinc active site of metallo-beta-lactamases (MBLs) via reverse coordination. The target compound’s THF-methyl group may disrupt zinc interactions, reducing MBL inhibition efficacy compared to IIIA .

Compound IIIB (1,2-dihydro-5-(2-methylphenyl)-3H-1,2,4-triazole-3-thione):

  • Key Differences: Lacks the amino group of IIIA.
  • Activity : Shows similar binding to MBLs but with reversed orientation. The target compound’s THF-methyl group could introduce steric hindrance, further altering binding dynamics .

Physicochemical and Pharmacokinetic Properties

Compound Substituents (Position 4/5) logP (Predicted) Solubility Key Activities
Target Compound THF-methyl / 4-methylphenyl ~2.5 Moderate (aqueous) Anticonvulsant (hypothesized)
TP-10 4-methylphenyl / 3-chlorophenyl ~3.8 Low Anticonvulsant
Eremina Compound 4,5-diphenyl ~4.2 Very low Antimicrobial, Anti-inflammatory
IIIA 2-methylphenyl / amino ~1.9 High MBL Inhibition
  • Solubility : Higher than TP-10 but lower than IIIA due to the THF group’s moderate polarity.

Q & A

Basic: What are the common synthetic routes for preparing this triazole-thione derivative?

Answer:
The synthesis typically involves nucleophilic substitution reactions or cyclization of thiosemicarbazide intermediates . For example:

  • Step 1: Reacting substituted phenyl or tetrahydrofuran-containing precursors with thiourea derivatives under reflux conditions in ethanol/water mixtures.
  • Step 2: Acid-catalyzed cyclization (e.g., HCl or H₂SO₄) to form the triazole-thione core .
  • Alternative method: Microwave-assisted synthesis reduces reaction time and improves yields by optimizing dielectric heating .

Basic: Which spectroscopic techniques are prioritized for structural characterization?

Answer:

  • ¹H/¹³C NMR: Assign signals based on substituent-induced chemical shifts (e.g., tetrahydrofuran’s methylene protons at δ 1.8–2.2 ppm) .
  • IR Spectroscopy: Confirm the thione (C=S) stretch at ~1200–1250 cm⁻¹ and triazole ring vibrations (C=N) at 1500–1600 cm⁻¹ .
  • Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns .

Advanced: How does DFT modeling enhance the understanding of molecular geometry and reactivity?

Answer:

  • B3LYP/6-311G(d,p) basis sets calculate equilibrium geometry, vibrational frequencies, and NMR chemical shifts. For example:
    • Torsional angles of the tetrahydrofuran group influence conformational stability, with energy minima mapped at ±60° .
    • HOMO-LUMO gaps (~4.5 eV) predict nucleophilic attack sites at the sulfur atom .
  • Mulliken charge analysis identifies electron-deficient regions for electrophilic substitution .

Advanced: How to resolve discrepancies between experimental and DFT-calculated NMR shifts?

Answer:

  • Solvent corrections: Apply the IEF-PCM model to account for solvent polarity in calculations (e.g., DMSO vs. CDCl₃) .
  • Conformational averaging: Use Boltzmann-weighted averages of low-energy conformers to match observed splitting patterns .
  • Paramagnetic shielding: Adjust for aromatic ring currents in substituted phenyl groups .

Basic: What in vitro assays evaluate antimicrobial activity for this compound?

Answer:

  • Agar diffusion: Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains at 50–200 µg/mL .
  • Microdilution: Determine MIC values (minimum inhibitory concentration) in 96-well plates with resazurin viability staining .
  • Time-kill assays: Monitor bactericidal effects over 24 hours .

Advanced: How do substituents (tetrahydrofuran, 4-methylphenyl) affect bioactivity?

Answer:

  • Tetrahydrofuran: Enhances lipophilicity (logP ~2.8), improving membrane penetration. Its oxygen atom facilitates hydrogen bonding with enzyme active sites (e.g., fungal CYP51) .
  • 4-Methylphenyl: Electron-donating groups increase electron density on the triazole ring, boosting interactions with microbial DNA gyrase .
  • SAR studies: Replace tetrahydrofuran with piperidine to compare potency against Candida spp. .

Advanced: What crystallographic methods determine binding modes to metallo-β-lactamases?

Answer:

  • X-ray crystallography (resolution ≤2.0 Å) of enzyme-inhibitor complexes (e.g., L1 MBL) reveals:
    • Thione sulfur coordinates with Zn²⁺ ions in the active site .
    • Substituents occupy hydrophobic pockets (e.g., 4-methylphenyl in the V67 residue cavity) .
  • Docking validation: Use AutoDock Vina with AMBER force fields to refine binding poses .

Basic: How to optimize synthesis yield for scale-up?

Answer:

  • Solvent screening: Replace ethanol with DMF to reduce side-product formation .
  • Catalyst addition: Use 5 mol% K₂CO₃ to accelerate cyclization .
  • Microwave parameters: 100°C, 150 W, 20 minutes for 85% yield .

Advanced: What computational strategies validate triazole-thione interactions with biological targets?

Answer:

  • Molecular dynamics (MD): Simulate ligand-enzyme complexes (50 ns trajectories) to assess binding stability (RMSD ≤2.0 Å) .
  • MM-PBSA: Calculate binding free energies (ΔG ~-30 kcal/mol) for lead optimization .

Basic: How to design a SAR study for antifungal activity?

Answer:

  • Variable substituents: Synthesize analogs with halogens (Cl, F) or methoxy groups on the phenyl ring .
  • Bioactivity testing: Compare MIC values against Aspergillus fumigatus and Candida albicans .
  • QSAR modeling: Use CoMFA/CoMSIA to correlate substituent descriptors (Hammett σ) with activity .

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